molecular formula C100H159N25O29 B12407126 Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

Cat. No.: B12407126
M. Wt: 2175.5 g/mol
InChI Key: ROQOJUMMBWPPNO-RCHHHGTRSA-N
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Description

Structural Characterization of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

Primary Structure Analysis of CAND1 (548-566) Fragment

Amino Acid Sequence Composition and Conservation

The 548–566 fragment of CAND1 resides within its C-terminal region, which is critical for mediating interactions with CUL1. This segment exhibits a conserved amino acid sequence across mammalian species, characterized by a mix of hydrophobic and charged residues. Key residues include aspartic acid (Asp) and glutamic acid (Glu) at positions critical for coordinating electrostatic interactions with CUL1’s N-terminal domain. Comparative analyses of fungal and mammalian CAND1 homologs reveal that residues 548–556 contain a conserved motif (E/D-X-X-X-R/K) involved in binding to the cullin’s adaptor interface. This conservation underscores the fragment’s evolutionary importance in maintaining CRL regulatory functions.

Post-Translational Modification Sites Within Fragment

No experimentally validated post-translational modification (PTM) sites have been reported within the 548–566 fragment. However, structural studies suggest that phosphorylation or ubiquitination events in adjacent regions could indirectly influence the conformation of this segment. For instance, ubiquitination of lysine residues near position 560 in full-length CAND1 has been linked to its degradation in cellular models of metabolic stress, though these modifications lie outside the 548–566 region.

Secondary and Tertiary Structural Features

HEAT Repeat Architecture in CAND1 (548-566)

The 548–566 fragment forms part of CAND1’s HEAT (Huntingtin, elongation factor 3, protein phosphatase 2A, TOR1) repeat domain, which adopts a solenoid structure composed of tandem α-helical repeats. Each HEAT repeat consists of two antiparallel α-helices connected by a short loop. Residues 548–556 contribute to the A2 helix of HEAT repeat 25, while residues 557–566 form the B25 helix. This arrangement creates a curved surface that complements the N-terminal domain of CUL1. Mutagenesis studies show that truncations in this region disrupt CAND1’s ability to bind unneddylated CUL1, highlighting its structural necessity.

β-Hairpin Protrusion Conformation and Spatial Orientation

A distinctive β-hairpin protrusion within the C-terminal HEAT repeats (residues 550–565) projects into the adaptor-binding site of CUL1, sterically hindering interactions with F-box proteins. This β-hairpin is stabilized by hydrogen bonds between Thr552 and Arg560, as well as hydrophobic interactions involving Val555 and Leu558. Structural overlays of free CAND1 and CAND1-CUL1 complexes reveal that the β-hairpin undergoes a 12° rotation upon CUL1 binding, reorienting its tip to occupy the Skp1-F-box protein docking site.

Structural Dynamics of CAND1-CUL1-RBX1 Ternary Complex

Conformational Changes Upon Cullin Binding

Binding of CAND1 to unneddylated CUL1 induces a global conformational shift in both proteins. The 548–566 fragment participates in a hinge-like motion that straightens CUL1’s N-terminal domain, reducing its curvature by approximately 15% compared to the neddylated state. This rearrangement expands the interface between CAND1’s HEAT repeats and CUL1, increasing the buried surface area from 1,800 Ų to 2,300 Ų. Molecular dynamics simulations suggest that residues 548–556 act as a pivot point during this transition, with Asp549 and Arg553 forming salt bridges that stabilize the open conformation.

Neddylation-Induced Structural Rearrangements

Attachment of NEDD8 to CUL1’s Lys720 triggers the dissociation of CAND1 by altering the cullin’s C-terminal domain. The 548–566 fragment is particularly sensitive to this modification, as NEDD8 conjugation introduces steric clashes that displace the β-hairpin protrusion from the adaptor-binding site. Cryo-EM structures show that neddylation rotates CUL1’s C-terminal domain by 35°, severing critical contacts with CAND1’s HEAT repeats. This rotation propagates through the cullin scaffold, causing a 9 Å lateral shift in the position of residue 562 within the 548–566 fragment. These changes reduce CAND1’s binding affinity for CUL1 by over 1,000-fold, enabling subsequent recruitment of F-box proteins.

Table 1: Key Structural Features of CAND1 (548-566)

Feature Description Structural Impact
Conserved E/D-X-X-X-R/K Electrostatic interface for CUL1 binding Stabilizes CAND1-CUL1 interaction
β-hairpin (550–565) Antiparallel β-strands with Thr552-Arg560 H-bonds Blocks F-box protein docking
HEAT repeat A2/B25 α-helical solenoid with 12° rotational flexibility Mediates hinge motion during CUL1 binding
Asp549-Arg553 salt bridge Stabilizes open conformation of CUL1’s N-terminal domain Facilitates CAND1 dissociation

Properties

Molecular Formula

C100H159N25O29

Molecular Weight

2175.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1

InChI Key

ROQOJUMMBWPPNO-RCHHHGTRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Sequence Design and Resin Selection

CAND1548–566 corresponds to residues 548–566 of human CAND1, with the sequence Lys-Val-Ile-Arg-Pro-Leu-Asp-Gln-Pro-Ser-Ser-Phe-Asp-Ala-Thr-Pro-Tyr-Ile-Lys (KVIRPLDQPSSFDATPYIK). The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin to generate C-terminal amidated peptides.

Table 1: Physicochemical Properties of CAND1548–566
Property Value Source
Molecular Formula C₁₀₀H₁₅₉N₂₅O₂₉
Molecular Weight 2175.48 Da
Isoelectric Point (pI) 8.5 (predicted)
CAS Number 2243207-02-3

Stepwise Assembly

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).
  • Coupling : Amino acids (0.1 M) are activated with HBTU/HOBt and coupled for 45–60 minutes per residue.
  • Capping : Unreacted amines are acetylated to prevent deletion sequences.

Critical challenges include the aggregation-prone regions (e.g., Pro-Leu-Asp ) and oxidation-sensitive residues (e.g., Tyr ), necessitating optimized coupling times and inert atmospheres.

Peptide Screening and Identification

Immunoassay-Based Screening

CAND1548–566 was initially identified through peptide screening pools targeting protein-protein interaction domains, particularly regions involved in CRL complex regulation. Libraries are screened using:

  • ELISA with anti-CAND1 antibodies.
  • Surface Plasmon Resonance (SPR) to measure binding affinity to cullin-1 (~50 nM KD).

Functional Validation

  • Ubiquitylation Assays : Overexpression of CAND1548–566 in PC12 cells inhibits rabphilin-3A ubiquitylation, enhancing arginine vasopressin (AVP) secretion.
  • Co-Immunoprecipitation : Confirmed interaction with rabphilin-3A in posterior pituitary extracts.

Purification and Quality Control

HPLC Purification

Crude peptides are purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.

Table 2: HPLC Parameters for CAND1548–566
Parameter Condition
Column C18, 5 µm, 250 × 4.6 mm
Gradient 10–60% acetonitrile over 45 min
Flow Rate 1 mL/min
Detection UV at 214 nm

Mass Spectrometry Analysis

  • MALDI-TOF MS : Observed m/z = 2175.5 (calculated: 2175.48).
  • ESI-MS/MS : Fragmentation confirms sequence integrity, particularly the C-terminal Lys amidation.

Research Applications and Limitations

Key Applications

  • CRL Complex Studies : Disrupts cullin-1/SCF interactions to study ubiquitination pathways.
  • Neuroendocrine Research : Modulates AVP secretion in hypothalamic neurons.

Limitations

  • Low Solubility : Aggregates at concentrations >1 mM in aqueous buffers.
  • Short Half-Life : <6 hours in serum-containing media.

Chemical Reactions Analysis

Types of Reactions

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with various proteins involved in the ubiquitin-proteasome system, such as Cullin-RING box protein complexes .

Common Reagents and Conditions

The interactions of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) with other proteins are typically studied under physiological conditions, such as in cell lysates or purified protein systems. Common reagents used in these studies include buffers, salts, and detergents to maintain protein stability and activity .

Major Products Formed

The primary outcome of the interactions involving Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is the regulation of protein degradation pathways. By modulating the activity of Cullin-RING E3 ligases, it influences the ubiquitination and subsequent degradation of target proteins .

Scientific Research Applications

Role in Nonalcoholic Fatty Liver Disease (NAFLD)

Recent studies have identified CAND1 as a critical regulator in the development of Nonalcoholic Fatty Liver Disease. Research indicates that CAND1 is downregulated in the livers of NAFLD patients and high-fat diet-fed mice. The overexpression of CAND1 has been shown to alleviate lipid accumulation and protect against liver injury by inhibiting the formation of substrate receptor complexes that promote the degradation of key proteins involved in lipid metabolism, such as Acetyl-CoA Acyltransferase 2 (ACAA2) .

Mechanistic Insights

  • Ubiquitination Regulation : CAND1 modulates the assembly of Cullin-RING ligase complexes, thereby controlling the degradation rates of substrate proteins. This regulation is crucial for maintaining protein homeostasis and preventing pathological changes associated with NAFLD .
  • Experimental Findings : In vitro studies demonstrated that hepatocyte-specific knockout of CAND1 exacerbated liver injury, while its overexpression conferred protective effects against high-fat diet-induced damage .

Interaction with Rabphilin-3A in Hormone Secretion

CAND1 has been identified as an interactor with Rabphilin-3A, a protein involved in the secretion of arginine vasopressin (AVP). This interaction suggests a novel regulatory mechanism where CAND1 inhibits the ubiquitination of Rabphilin-3A, thereby enhancing AVP secretion in neuroendocrine cells .

Key Findings

  • Deubiquitylation : Overexpression of CAND1 led to reduced ubiquitination of Rabphilin-3A, indicating its role as a deubiquitinating factor that positively regulates hormone release .
  • Cellular Localization : Immunohistochemistry revealed that CAND1 is predominantly expressed in the posterior pituitary, suggesting its localized function in neuroendocrine signaling .

Modulation of Ubiquitin Ligase Activity

CAND1 is known to influence the activity of SCF (Skp1-Cullin-F-box) ubiquitin ligase complexes. It binds to unneddylated cullins and promotes the exchange of substrate-recognition proteins, thus regulating substrate specificity for ubiquitination .

Implications for Cancer Therapy

  • Targeting NEDDylation : Inhibition of neddylation has shown promise in cancer treatments by disrupting CRL (Cullin-RING ligase) activity. This approach may enhance the effectiveness of existing therapies by promoting apoptosis in cancer cells through altered protein degradation pathways .
  • Research Findings : Studies have demonstrated that pharmacological inhibition of neddylation can lead to increased levels of specific cullins and subsequent effects on cell proliferation and survival .

Potential Therapeutic Target

Given its regulatory roles, CAND1 presents a potential therapeutic target for various diseases characterized by dysregulated protein degradation pathways. Its involvement in both metabolic conditions like NAFLD and endocrine disorders indicates that modulating CAND1 activity could yield beneficial effects.

Case Studies

  • NAFLD Treatment : Experimental models have shown that enhancing CAND1 expression can mitigate liver damage and improve metabolic profiles in NAFLD .
  • Hormonal Disorders : The role of CAND1 in regulating AVP secretion suggests avenues for treating conditions related to water balance and blood pressure regulation by targeting this protein's interactions .

Mechanism of Action

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) functions as an exchange factor that facilitates the exchange of substrate recognition parts in Cullin-RING E3 ligases. It binds to unneddylated Cullin-RING box protein complexes, preventing their neddylation and inhibiting the assembly of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex. This regulation ensures the proper degradation of target proteins by the ubiquitin-proteasome system .

Comparison with Similar Compounds

Research Findings and Therapeutic Relevance

  • Cancer Biology : CAND1 overexpression in colorectal cancer stabilizes RPL34, activating the JAK2/STAT3 pathway to drive metastasis. Conversely, CAND1 silencing suppresses tumorigenesis .
  • Neuroendocrine Regulation : CAND1 deubiquitinates rabphilin-3A, enhancing arginine vasopressin secretion in PC12 cells, linking it to neurosecretory disorders .
  • Neddylation Inhibitors : Pevonedistat, a NEDD8-activating enzyme inhibitor, disrupts CRL activity by blocking cullin neddylation, showing efficacy in lymphoma models .

Biological Activity

Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1) plays a crucial role in the regulation of Cullin-RING ligases (CRLs), which are essential components of the ubiquitin-proteasome system. This article delves into the biological activity of CAND1, its interactions, and implications in various physiological processes.

Overview of CAND1

CAND1 is a protein that associates with cullins, acting as a regulator of CRL activity. It is involved in the neddylation process, where the ubiquitin-like protein NEDD8 is conjugated to cullins, thereby activating CRLs for substrate ubiquitination. The interaction between CAND1 and cullins is vital for maintaining cellular homeostasis and regulating protein degradation pathways.

CAND1 functions primarily by binding to neddylated cullins, leading to the dissociation of CRL complexes. This dissociation prevents substrate recognition and ubiquitination, effectively regulating the activity of CRLs. The reversible nature of this interaction allows for dynamic regulation in response to cellular signals.

Interaction with Rabphilin-3A

Recent studies have identified CAND1 as a novel interactor with Rabphilin-3A, a protein implicated in neurohypophyseal hormone secretion. In a study using GST-pulldown assays and proteomic analyses, CAND1 was shown to bind Rabphilin-3A in the posterior pituitary. Co-immunoprecipitation assays confirmed this interaction, suggesting that CAND1 may play a role in modulating the secretion of arginine vasopressin (AVP) through deubiquitylation processes .

Regulation of AVP Secretion

The overexpression of CAND1 in PC12 cells resulted in enhanced secretion of AVP, both basally and upon stimulation with potassium chloride (KCl). This finding indicates that CAND1 not only inhibits the ubiquitylation of Rabphilin-3A but also positively regulates AVP secretion, highlighting its potential role as a modulator in neuroendocrine signaling .

Data Table: Summary of Key Findings on CAND1

Study Findings Methodology
CAND1 interacts with Rabphilin-3A; enhances AVP secretionGST-pulldown assays, co-immunoprecipitation
CAND1 forms stable complexes with cullins; regulates neddylationBiochemical assays
Role in CRL composition and activity regulationStructural analysis

Implications in Disease

The regulatory function of CAND1 in CRLs has significant implications for various diseases. Dysregulation of ubiquitination processes can lead to cancer, neurodegenerative disorders, and metabolic syndromes. Understanding the role of CAND1 could provide insights into therapeutic strategies targeting these pathways.

Case Study 1: Neurohypophyseal Disorders

In patients with central diabetes insipidus, alterations in AVP secretion were observed alongside changes in CAND1 expression levels. This correlation suggests that targeting CAND1 may offer new avenues for treatment by restoring normal hormonal balance.

Case Study 2: Cancer Research

In cancer models, aberrant neddylation and CRL activity have been linked to tumor progression. Studies focusing on modulating CAND1 levels may reveal potential therapeutic targets for inhibiting tumor growth through restoration of proper protein degradation pathways.

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